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Introduction
BVD 10 is a synthetic nonapeptide that acts as a highly selective and potent antagonist for the

Neuropeptide Y (NPY) Y1 receptor. Its sequence is Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-

OMe[1]. As a selective antagonist, BVD 10 is a valuable tool for studying the physiological

roles of the NPY Y1 receptor and serves as a lead compound in the development of

therapeutics targeting NPY-related pathways, which are implicated in processes such as

feeding, anxiety, and vascular function[2][3]. Understanding the three-dimensional structure

and conformational dynamics of BVD 10 is crucial for elucidating its mechanism of action and

for the rational design of improved analogs. This technical guide provides an in-depth analysis

of the BVD 10 peptide's structure, conformational properties, and the experimental

methodologies used for its characterization.

BVD 10 Peptide: Core Data
The fundamental properties of the BVD 10 peptide are summarized below.
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Property Data Reference

Sequence
Ile-Asn-Pro-Ile-Tyr-Arg-Leu-

Arg-Tyr-OMe
[1]

Molecular Formula C₅₈H₉₂N₁₆O₁₃ Tocris Bioscience

Molecular Weight 1221.46 g/mol Tocris Bioscience

Biological Activity
Selective Neuropeptide Y

(NPY) Y1 Receptor Antagonist
[1]

Conformational Analysis
The conformational landscape of BVD 10 has been elucidated through a combination of

spectroscopic techniques and computational modeling. A key study by Jois and

Balasubramaniam characterized the peptide's structure in a membrane-mimicking solvent,

trifluoroethanol (TFE), to understand its bioactive conformation[1].

In aqueous solutions, small peptides like BVD 10 often exist in a flexible, random coil state.

However, in the less polar environment of TFE, which promotes intramolecular hydrogen

bonding, the peptide adopts a more defined secondary structure. The conformational analysis

revealed that BVD 10 forms a specific, folded structure characterized by two consecutive β-

turns[1]. This ordered conformation is believed to be critical for its high-affinity binding and

selectivity for the Y1 receptor.

Key Structural Features
Feature Description Residues Involved

β-Turn 1
A turn in the peptide backbone

stabilized by a hydrogen bond.
Asn(2)-Pro(3)-Ile(4)-Tyr(5)

β-Turn 2
A second consecutive turn

immediately following the first.
Ile(4)-Tyr(5)-Arg(6)-Leu(7)

C-Terminus Orientation

The spatial orientation of the

C-terminal Tyr(9) residue is

distinct and considered crucial

for Y1 receptor selectivity.

Tyr(9)
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Experimental Protocols
The structural characterization of the BVD 10 peptide relies on a suite of biophysical and

computational methods. The following sections detail the generalized protocols for the key

experiments used in its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of

peptides in solution. It provides information on through-bond and through-space atomic

interactions.

Methodology:

Sample Preparation:

Dissolve 1-5 mg of synthesized BVD 10 peptide in a suitable deuterated solvent (e.g.,

90% H₂O/10% D₂O or trifluoroethanol-d3) to a final concentration of 1-5 mM[4][5][6].

Adjust the pH to a value that ensures peptide stability and slows the exchange of amide

protons (typically pH 4-6)[7].

Transfer approximately 500 µL of the sample into a high-quality NMR tube[6][8].

Data Acquisition:

Acquire a set of two-dimensional (2D) NMR spectra on a high-field NMR spectrometer

(e.g., 500 MHz or higher).

TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a

single amino acid residue's spin system. A mixing time of ~80 ms is typically used to

observe long-range correlations[7].

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that

are close in space (typically < 5 Å), providing distance constraints between residues,

which are crucial for 3D structure calculation. A mixing time of 200-400 ms is common for

peptides of this size[7].
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COSY (Correlated Spectroscopy): This experiment shows correlations between protons

that are coupled through 2 or 3 bonds, aiding in residue identification[7].

Data Analysis:

Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).

Perform sequential resonance assignment to identify the specific chemical shifts for each

proton in the BVD 10 sequence.

Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.

Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of

3D structures that satisfy the experimental NMR restraints.

Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the secondary structure of peptides by measuring the

differential absorption of left- and right-circularly polarized light.

Methodology:

Sample Preparation:

Dissolve the BVD 10 peptide in the desired solvent (e.g., 10 mM phosphate buffer, or a

water/TFE mixture) to a final concentration of approximately 0.1-0.2 mg/mL[4][9].

Prepare a matched buffer blank solution without the peptide for baseline correction[4][9].

Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance

in the far-UV region[4][10].

Data Acquisition:

Record CD spectra from approximately 260 nm down to 190 nm at a controlled

temperature (e.g., 25°C)[9][11].
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Set the scanning speed to 50 nm/min, bandwidth to 1.0 nm, and accumulate 3-5 scans to

improve the signal-to-noise ratio[9].

Data Analysis:

Subtract the buffer blank spectrum from the peptide spectrum[9].

Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide

concentration, path length, and number of residues[9].

Analyze the resulting spectrum for characteristic secondary structure signatures. For BVD
10, the presence of β-turns would be indicated by specific minima and maxima in the CD

spectrum, which differ from the characteristic signals of α-helices or β-sheets.

Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational dynamics and

stability of a peptide over time.

Methodology:

System Setup:

Generate an initial 3D structure of the BVD 10 peptide (e.g., an extended conformation or

a structure derived from NMR data).

Select a suitable force field (e.g., AMBER, CHARMM) to describe the atomic

interactions[12].

Solvate the peptide in a box of explicit solvent molecules (e.g., TIP3P water or a

TFE/water mixture)[13]. Add counter-ions to neutralize the system.

Simulation Protocol:

Energy Minimization: Perform an initial energy minimization of the system using the

steepest descent algorithm to remove any steric clashes or unfavorable geometries[12].
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Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and

equilibrate it under constant volume (NVT ensemble) followed by constant pressure (NPT

ensemble) to allow the solvent to relax around the peptide[12][14].

Production Run: Run the main simulation for a significant duration (e.g., 100 ns or longer)

to sample the conformational space of the peptide[12].

Trajectory Analysis:

Analyze the resulting trajectory to study structural stability (e.g., Root Mean Square

Deviation - RMSD), flexibility (e.g., Root Mean Square Fluctuation - RMSF), and

secondary structure evolution over time.

Identify dominant conformations through clustering analysis to understand the preferred

structural states of BVD 10.

Logical and Experimental Workflow
The process of determining the structure and conformation of a peptide like BVD 10 follows a

logical progression from primary sequence to a detailed 3D model.
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Caption: Workflow for BVD 10 peptide structural analysis.
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NPY Y1 Receptor Signaling Pathway
BVD 10 exerts its biological effects by blocking the signaling cascade initiated by the binding of

Neuropeptide Y to its Y1 receptor. The Y1 receptor is a G-protein coupled receptor (GPCR) that

primarily couples to inhibitory G-proteins of the Gαi/o family[2].

Upon activation by NPY, the Y1 receptor triggers the following intracellular events:

G-protein Activation: The Gαi subunit dissociates from the Gβγ dimer.

Downstream Effects of Gαi: The activated Gαi subunit inhibits the enzyme adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels[2].

Downstream Effects of Gβγ: The Gβγ dimer can activate other signaling pathways, including

phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca²⁺)

concentrations, and the activation of MAP kinase (MAPK/ERK) pathways[2].

By binding to the Y1 receptor without initiating this cascade, BVD 10 prevents NPY from

binding and activating these downstream signals.
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Caption: NPY Y1 receptor signaling and antagonism by BVD 10.
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The BVD 10 peptide is a structurally defined antagonist of the NPY Y1 receptor. Its distinct

conformation, featuring two consecutive β-turns, is critical for its biological activity and

selectivity. The combination of NMR, CD spectroscopy, and molecular dynamics simulations

has provided a detailed picture of its structural properties. This knowledge is fundamental for

the ongoing development of more potent and specific modulators of the Neuropeptide Y system

for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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